1-(6-Chloropyridin-3-yl)propan-1-amine
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Overview
Description
1-(6-Chloropyridin-3-yl)propan-1-amine is an organic compound with the molecular formula C8H11ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(6-Chloropyridin-3-yl)propan-1-amine can be synthesized through several synthetic routes. One common method involves the reaction of 6-chloropyridine-3-carbaldehyde with propylamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium triacetoxyborohydride and is carried out in a suitable solvent like methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions can be optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloropyridin-3-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
1-(6-Chloropyridin-3-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-(6-Chloropyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Chloropyridin-3-yl)cyclopropan-1-amine
- 3-(6-Chloropyridin-3-yl)propan-1-amine
- 1-(6-Chloropyridin-3-yl)methylimidazolidin-2-imine
Uniqueness
1-(6-Chloropyridin-3-yl)propan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C8H11ClN2 |
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Molecular Weight |
170.64 g/mol |
IUPAC Name |
1-(6-chloropyridin-3-yl)propan-1-amine |
InChI |
InChI=1S/C8H11ClN2/c1-2-7(10)6-3-4-8(9)11-5-6/h3-5,7H,2,10H2,1H3 |
InChI Key |
DZSJJOYTFQQMIU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN=C(C=C1)Cl)N |
Origin of Product |
United States |
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